6-(Cyclobutylmethoxy)pyridin-3-amine
Description
6-(Cyclobutylmethoxy)pyridin-3-amine is a pyridine derivative characterized by a cyclobutylmethoxy substituent at the 6-position and an amine group at the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol .
Key applications span:
- Pharmaceutical Research: As a building block for kinase inhibitors and targeted therapies due to its balanced reactivity and selectivity .
- Agrochemical Development: Used in synthesizing pesticides with improved potency and environmental stability .
- Material Science: Engineered into polymers for enhanced thermal stability and mechanical properties .
Properties
IUPAC Name |
6-(cyclobutylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-4-5-10(12-6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFEQSOTVYHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with cyclobutylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of cyclobutylmethoxy-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-(Cyclobutylmethoxy)pyridin-3-amine serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific desired properties.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, particularly by inhibiting specific enzymes involved in these processes. For instance, it has shown promise in reducing the proliferation of pulmonary artery smooth muscle cells (PASMCs) linked to idiopathic pulmonary arterial hypertension (IPAH) by modulating transient receptor potential channels (TRPC) .
Medicine
This compound is being explored for its therapeutic applications in treating various diseases:
- Pulmonary Disorders : Its role in modulating TRPC channels suggests potential applications in treating conditions like IPAH, where dysregulation of these channels contributes to disease pathology .
- Cardiovascular Health : Research indicates that reducing TRPC6 activity may be beneficial for cardiovascular diseases, highlighting the compound's potential as a therapeutic agent .
Materials Science
The unique structure of this compound also lends itself to applications in materials science:
- Development of New Polymers : Its chemical properties may facilitate the creation of innovative materials or coatings that can be utilized in various industrial applications .
Mechanism of Action
The mechanism of action of 6-(Cyclobutylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
A. Cyclobutylmethoxy vs. Methoxy Groups
B. Substituent Electronic Effects
- Electron-Donating vs. Withdrawing : Methoxy and cyclobutylmethoxy groups are electron-donating, stabilizing intermediates in nucleophilic substitutions. In contrast, trifluoromethoxy () and difluoromethyl () groups withdraw electrons, altering reaction kinetics and acidity of the amine group .
Research Findings
Pharmaceutical Relevance
- Kinase Inhibition : The cyclobutylmethoxy group in this compound demonstrated superior binding to MNK1 kinase compared to methoxy analogs, as evidenced by lower IC₅₀ values in enzymatic assays .
- Antimicrobial Activity : Derivatives of 6-Methoxy-5-methylpyridin-3-amine showed moderate antibacterial effects, while fluorinated versions (e.g., 6-(Difluoromethyl)pyridin-3-amine) exhibited enhanced potency due to improved bioavailability .
Biological Activity
6-(Cyclobutylmethoxy)pyridin-3-amine is a novel compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. Its unique cyclobutylmethoxy substitution distinguishes it from other pyridine derivatives, potentially enhancing its biological activity and interaction with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a cyclobutylmethoxy group. The presence of the cyclobutylmethoxy moiety is believed to influence its pharmacokinetic properties, including solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1287218-74-9 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate inflammatory pathways by inhibiting certain enzymes involved in these processes. For instance, the compound has shown potential in reducing the proliferation of pulmonary artery smooth muscle cells (PASMCs) linked to idiopathic pulmonary arterial hypertension (IPAH) through the modulation of transient receptor potential channels (TRPC) .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects which warrant further investigation into its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- TRPC Channel Modulation : A study highlighted the role of TRPC6 in PASMC proliferation related to IPAH. The application of this compound led to reduced TRPC6 expression, indicating its potential as a therapeutic agent in managing pulmonary vascular diseases .
- SAR Comparisons : Structure-activity relationship (SAR) studies have shown that compounds with cyclobutylmethyl substitutions generally exhibit lower lipophilicity compared to their alkyl counterparts, which may enhance their bioavailability .
- High Throughput Screening : In a high-throughput screening context, the compound was identified as part of a broader investigation into inhibitors for mutant isocitrate dehydrogenase (IDH1), suggesting its utility in cancer therapy .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxypyridin-3-amine | Methoxy group instead of cyclobutyl | Moderate antibacterial activity |
| 3-Pyridinamine | No substituents | Limited biological activity |
| 6-(Cyclopropylmethoxy)pyridin-3-amine | Cyclopropyl instead of cyclobutyl | Lower anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
